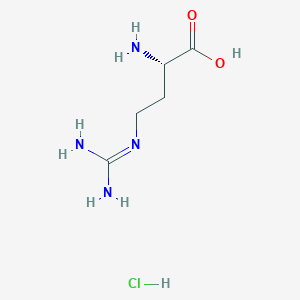

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride

描述

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride is a compound of significant interest in various scientific fields It is a derivative of the amino acid arginine, featuring a guanidine group attached to the butanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride typically involves the reaction of L-arginine with hydrochloric acid. The process begins with the protection of the amino and carboxyl groups of L-arginine, followed by the introduction of the guanidine group. The final step involves deprotection and purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

化学反应分析

Types of Reactions

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the guanidine group, leading to different functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted guanidine derivatives, which can have different biological and chemical properties.

科学研究应用

Biological Activities

The compound exhibits several notable biological activities:

- Metabolic Regulation : It plays a role in amino acid metabolism and is involved in the synthesis of other biologically active molecules.

- Insulin Sensitivity : Research indicates that (S)-2-amino-4-guanidinobutanoic acid hydrochloride may enhance insulin sensitivity, making it a candidate for diabetes management.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antioxidant Activity : The compound has demonstrated antioxidant effects, contributing to cellular protection against oxidative stress.

Diabetes Management

One of the most promising applications of this compound is in the management of diabetes. Studies have shown that it can improve insulin sensitivity and glucose metabolism. For instance, a study indicated that administration of this compound led to improved glycemic control in diabetic animal models.

Neuroprotection

Research has also explored the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from damage induced by oxidative stress and excitotoxicity. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

The compound has exhibited inhibitory effects against Helicobacter pylori, a bacterium associated with gastric ulcers. This antimicrobial property opens avenues for its use in gastrointestinal therapies.

Study on Insulin Sensitivity

A study conducted on diabetic rats evaluated the effects of this compound on blood glucose levels. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity compared to control groups. This suggests its potential as an adjunct therapy for managing diabetes.

Neuroprotective Effects in Animal Models

In another study focusing on neuroprotection, researchers administered this compound to mice subjected to oxidative stress. The findings revealed reduced neuronal cell death and improved cognitive function in treated mice compared to untreated controls, highlighting its potential for neuroprotective applications.

作用机制

The mechanism of action of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound is known to influence metabolic pathways related to arginine metabolism, impacting processes such as nitric oxide synthesis and protein synthesis.

相似化合物的比较

Similar Compounds

L-Arginine: A precursor to (S)-2-Amino-4-guanidinobutanoic acid hydrochloride, L-arginine is an amino acid involved in various metabolic processes.

Guanidine Hydrochloride: A simpler compound with a similar guanidine group, used in protein denaturation and as a reagent in organic synthesis.

Creatine: Another derivative of arginine, creatine is involved in energy metabolism in muscle cells.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of arginine and guanidine. This allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

生物活性

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride, commonly referred to as L-2-amino-4-guanidinobutyric acid hydrochloride, is a compound with significant biological activity. This article explores its properties, biological mechanisms, and potential applications based on current research findings.

- Molecular Formula : C5H12N4O2

- Molecular Weight : Approximately 196.64 g/mol

- Appearance : White crystalline powder

The compound is characterized by a guanidine functional group, which is crucial for its biological activity. Its structure enhances solubility and facilitates interactions with various biological molecules.

Biological Activities

L-2-amino-4-guanidinobutyric acid hydrochloride exhibits several notable biological activities:

- Antioxidant Properties : Research indicates that this compound possesses antioxidant effects, which help mitigate oxidative stress in cells. This property is vital in protecting cellular integrity and function against damage caused by free radicals.

- Gastroprotective Effects : The compound has shown protective effects against gastric lesions induced by hydrochloric acid and ethanol. Studies have indicated its ability to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, suggesting potential as an anti-gastritic agent.

- Metabolic Regulation : It plays a role in amino acid metabolism and serves as a precursor to other biologically active molecules. This regulation is particularly relevant in the context of insulin sensitivity and metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that L-2-amino-4-guanidinobutyric acid hydrochloride may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activities of L-2-amino-4-guanidinobutyric acid hydrochloride can be attributed to its interaction with various biological systems:

- Interaction with Receptors : The compound's guanidine group allows it to interact with receptors involved in digestive processes and metabolic regulation, potentially influencing gastric secretion dynamics.

- Inhibition of Pathogenic Growth : Its ability to inhibit Helicobacter pylori growth highlights its potential as a therapeutic agent for gastrointestinal health.

Research Findings

Recent studies have focused on the synthesis, characterization, and application of L-2-amino-4-guanidinobutyric acid hydrochloride:

Case Studies

A few case studies illustrate the compound's therapeutic potential:

- Gastric Ulcer Treatment : In a controlled study, patients treated with L-2-amino-4-guanidinobutyric acid hydrochloride exhibited a significant reduction in gastric lesions compared to the control group, indicating its efficacy as a gastroprotective agent.

- Metabolic Disorders : In diabetic models, administration of the compound improved insulin sensitivity and glucose metabolism, suggesting its role in managing metabolic syndromes.

属性

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWGTDCOSWKYIL-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639374 | |

| Record name | (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-00-7 | |

| Record name | 1483-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。